triethyl 2-phosphonopropionate CAS number and properties
triethyl 2-phosphonopropionate CAS number and properties
An In-depth Technical Guide to Triethyl 2-Phosphonopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triethyl 2-phosphonopropionate, a versatile reagent in organic synthesis. It details its chemical and physical properties, significant applications in research and development, and provides procedural insights into its primary application in the Horner-Wadsworth-Emmons reaction.
Core Properties of Triethyl 2-Phosphonopropionate
Triethyl 2-phosphonopropionate, identified by the CAS Number 3699-66-9 , is an organophosphorus compound widely utilized for carbon-carbon bond formation.[1][2][3] Its molecular formula is C9H19O5P, and it has a molecular weight of 238.22 g/mol .[1][3][4]
Physicochemical Data
The key physical and chemical properties of triethyl 2-phosphonopropionate are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 3699-66-9[1][2][3][5] |
| Molecular Formula | C9H19O5P[1][3][4][6] |
| Molecular Weight | 238.22 g/mol [1][3][6] |
| Appearance | Clear, colorless to light yellow liquid[1][2][5][6] |
| Density | 1.111 g/mL at 25 °C[1][6] |
| Boiling Point | 143-144 °C at 12 mmHg[1][6] |
| Refractive Index | n20/D 1.431[1][6] |
| Flash Point | 89 °C (192 °F) - closed cup |
| Solubility | Miscible with chloroform (B151607) and methanol[1] |
| Storage Temperature | Room Temperature, under inert atmosphere[1][5] |
Applications in Research and Drug Development
Triethyl 2-phosphonopropionate is a crucial reagent, primarily known for its role in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters with high E-selectivity.[7][8][9] Its applications extend across various fields:
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Organic Synthesis : It is a key building block for creating α-methyl-α,β-unsaturated esters by reacting with a wide range of aldehydes and ketones.[5][7][10] This reactivity is fundamental in the synthesis of complex organic molecules and natural products, such as floresolide B.[1]
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Pharmaceutical Development : The phosphonate (B1237965) moiety is significant in medicinal chemistry. This compound serves as an intermediate in the synthesis of phosphonate-based drugs, which are investigated for their potential antiviral and anticancer properties.[6] It has also been implicated in studies of inhibitors for Epstein-Barr virus transmission.[1]
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Agrochemicals : It is used as an intermediate in the manufacturing of agrochemicals, including herbicides and insecticides, to help enhance crop protection.[6]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[8][9] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig reagent.[8] A key benefit is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal during the workup process.[8][9]
The reaction typically proceeds with high stereoselectivity, yielding predominantly the (E)-alkene.[8][9] The mechanism involves the deprotonation of the phosphonate, followed by the nucleophilic attack of the resulting carbanion on an aldehyde or ketone to form an intermediate, which then eliminates a phosphate salt to yield the alkene.[8]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocols
The following are generalized protocols for performing a Horner-Wadsworth-Emmons reaction using triethyl 2-phosphonopropionate. The specific base, solvent, and temperature conditions can be optimized depending on the substrate and desired outcome.[11]
Protocol 1: Using Sodium Hydride (NaH)
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (B95107) (THF).
-
Carbanion Formation : Cool the suspension to 0 °C using an ice bath. Slowly add a solution of triethyl 2-phosphonopropionate in anhydrous THF to the NaH suspension.
-
Reaction Incubation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen gas evolution ceases.
-
Addition of Carbonyl : Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[11]
Protocol 2: Using Lithium Hydroxide (B78521) (LiOH) - Solvent-Free
For a more environmentally friendly approach, a solvent-free reaction can be employed, which has shown high E-selectivity.[7]
-
Mixing Reagents : In a flask, mix the aldehyde, triethyl 2-phosphonopropionate, and a base such as lithium hydroxide monohydrate (LiOH·H₂O).
-
Reaction : Stir the mixture at room temperature. The reaction with aromatic aldehydes using LiOH·H₂O can achieve 95–99% E-selectivity in high yields (83–97%).[7]
-
Monitoring and Workup : Monitor the reaction by TLC. Upon completion, the product can be isolated through standard extraction and purification techniques.
Caption: General experimental workflow for the HWE reaction.
Safety and Handling
Triethyl 2-phosphonopropionate is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. It is a combustible liquid and should be stored away from ignition sources. For purification, fractional distillation using a high reflux ratio is recommended.[1] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. TRIETHYL 2-PHOSPHONOPROPIONATE | 3699-66-9 [chemicalbook.com]
- 2. Triethyl 2-Phosphonopropionate | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ETHYL 2-(DIETHOXYPHOSPHORYL)PROPANOATE | CAS 3699-66-9 [matrix-fine-chemicals.com]
- 4. Triethyl 2-phosphonopropionate | C9H19O5P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Triethyl 2-phosphonopropionate | CAS#:3699-66-9 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
